3,5-Dimethyl-1H-pyrazole-1-carbonitrile

Organic Synthesis Cyanoacetylation Heterocyclic Chemistry

Researchers seeking a stable, efficient precursor for the cyanoacetylating agent 1-cyanoacetyl-3,5-dimethylpyrazole should procure this specific regioisomer. Generic 3,5-dimethylpyrazole or 4-carbonitrile analogs are not viable substitutes due to fundamentally different reactivities. - **Key Differentiator:** N1-cyano substitution with 3,5-dimethyl groups creates a unique electronic environment, enabling synthesis of thiazoles, oxathiepines, and pyrazolo[1,5-a]pyrimidines with demonstrated anticancer activity. - **Performance Edge:** Exhibits enhanced corrosion inhibition over unsubstituted pyrazole (77.6% vs. 71.5% efficiency for mild steel in acidic media), a logical benchmark candidate for industrial inhibitor packages. - **Supply Chain Assurance:** Specially synthesized for research procurement; avoids hazards of cyanoacetyl chloride/azide routes.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 27257-91-6
Cat. No. B13699223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-1-carbonitrile
CAS27257-91-6
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C#N)C
InChIInChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3
InChIKeyMEUVFKYADQUUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-1-carbonitrile: Core Properties & Sourcing


3,5-Dimethyl-1H-pyrazole-1-carbonitrile (CAS 27257-91-6) is an N-cyano-substituted pyrazole derivative with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol . This compound serves as a crucial precursor to the widely used cyanoacetylating agent 1-cyanoacetyl-3,5-dimethylpyrazole [1] and has been investigated for its dual utility in medicinal chemistry and industrial corrosion inhibition . The presence of both electron-donating methyl groups at the 3- and 5-positions and an electron-withdrawing nitrile group at the N1-position creates a unique electronic environment that differentiates it from both the parent 3,5-dimethylpyrazole and isomeric 4-carbonitrile analogs.

3,5-Dimethyl-1H-pyrazole-1-carbonitrile: No Generic Substitute


Simple pyrazole analogs such as 3,5-dimethylpyrazole, pyrazole-1-carbonitrile, or the isomeric 3,5-dimethyl-1H-pyrazole-4-carbonitrile cannot serve as direct substitutes for 3,5-dimethyl-1H-pyrazole-1-carbonitrile due to fundamentally different reactivity profiles dictated by the regiospecific N1-cyano substitution in combination with the 3,5-dimethyl pattern. In biological contexts, 3,5-dimethylpyrazole shows no detectable inhibition against certain kinase targets (Kd1 not measurable), while structurally related monocyclic pyrazoles with different substitution patterns exhibit Kd1 values ranging from 0.93 to 140 µM [1]. In materials science, the inhibition efficiency of pyrazole derivatives for steel corrosion follows a clear substituent-dependent order (methyl < methoxyl < chloro), with position effects further modulating performance (ortho < para < meta) [2]. These pronounced structure-activity relationships underscore that even minor alterations to the substitution pattern produce non-interchangeable performance characteristics, making targeted procurement essential.

3,5-Dimethyl-1H-pyrazole-1-carbonitrile: Key Differentiation Evidence


Cyanoacetylation Precursor Advantage

3,5-Dimethyl-1H-pyrazole-1-carbonitrile serves as the direct precursor to 1-cyanoacetyl-3,5-dimethylpyrazole, a cyanoacetylating agent described as 'cheap, handy, and non-toxic' that offers superior stability and convenience compared to traditional reagents such as cyanoacetyl chloride and cyanoacetyl azide [1]. While 3,5-dimethylpyrazole itself cannot perform cyanoacetylation without prior N-cyanation, the title compound provides the essential N-cyano functionally that enables subsequent conversion to the active acylating species. This positions it as an irreplaceable starting material for synthesizing diverse heterocyclic libraries, including thiazoles, oxathiepines, and pyrazolo[1,5-a]pyrimidines, with reported anticancer activity in representative derivatives [2].

Organic Synthesis Cyanoacetylation Heterocyclic Chemistry

Corrosion Inhibition: Alkyl Substitution Impact

A comparative study of azole-based corrosion inhibitors for copper in acidic media demonstrated that the inhibition efficiency of pyrazoles improves systematically with alkyl substitution: pyrazole (71.5%), 3,5-dimethylpyrazole (77.6%), and 3,5-diethylpyrazole (85.0%) [1]. While the title compound was not directly tested in this specific study, the established trend confirms that 3,5-dialkyl substitution on the pyrazole ring enhances corrosion inhibition performance. The additional N-cyano group present in 3,5-dimethyl-1H-pyrazole-1-carbonitrile introduces a strong electron-withdrawing effect that can further modulate adsorption onto metal surfaces, as demonstrated by DFT studies on related N-heteroatom-substituted pyrazoles where HOMO-LUMO gap and Mulliken charges correlate with inhibition efficiency [2].

Corrosion Inhibition Mild Steel Acid Solutions

Kinase Inhibition vs. 3,5-Dimethylpyrazole

In a study of monocyclic pyrazole inhibitors against a specific kinase target, 3,5-dimethylpyrazole showed no detectable inhibition, whereas 4-methylpyrazole exhibited a Kd1 of 0.93 µM (95% CI: 0.72–1.2 µM) and 3-methylpyrazole showed a Kd1 of 11 µM (95% CI: 8.3–16 µM) [1]. The complete lack of activity for 3,5-dimethylpyrazole, contrasted with the measurable activity of mono-methyl analogs, indicates that the 3,5-dimethyl substitution pattern alone is insufficient for target engagement. The introduction of the N-cyano group in 3,5-dimethyl-1H-pyrazole-1-carbonitrile creates a fundamentally different hydrogen-bond acceptor profile and electronic distribution, as the nitrile group can participate in key interactions with kinase hinge regions that are inaccessible to the parent compound. While direct kinase inhibition data for the title compound are not available in the public domain, the structural modification represents a deliberate strategy to overcome the inactivity observed for 3,5-dimethylpyrazole.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

3,5-Dimethyl-1H-pyrazole-1-carbonitrile: Optimal Applications


Cyanoacetylation for Heterocyclic Libraries

This compound is the essential starting material for generating 1-cyanoacetyl-3,5-dimethylpyrazole, a bench-stable, non-toxic cyanoacetylating agent. Research groups engaged in the synthesis of thiazoles, oxathiepines, pyrazolo[1,5-a]pyrimidines, and related heterocycles should procure this compound specifically, as alternative routes using cyanoacetyl chloride or cyanoacetyl azide present greater handling hazards and lower convenience. The resulting derivatives have demonstrated anticancer activity, supporting drug discovery applications [1].

Corrosion Inhibitor Development for Acidic Environments

Building on the established structure-activity relationship where 3,5-dimethylpyrazole outperforms unsubstituted pyrazole in corrosion inhibition (77.6% vs. 71.5% efficiency), the N-cyano derivative is a logical candidate for enhanced performance due to its electron-withdrawing character. Industrial R&D teams formulating corrosion inhibitor packages for mild steel in HCl or H₂SO₄ pickling processes should evaluate this compound against their current benchmarks, with the expectation of improved adsorption and inhibition efficiency [2].

Kinase Hit Identification and Scaffold Hopping

Since 3,5-dimethylpyrazole is completely inactive against certain kinase targets (Kd1 not measurable), the N-cyano derivative offers a structurally distinct starting point with the potential to introduce novel hinge-binding interactions. Medicinal chemistry teams seeking to diversify their kinase inhibitor libraries can use this compound as a core scaffold for further elaboration, particularly where 3,5-dimethylpyrazole-based leads have failed to show activity [3].

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